![molecular formula C19H16BrN7O4 B10958572 N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1006993-72-1](/img/structure/B10958572.png)
N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features multiple heterocyclic rings, including pyrazole and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazole intermediates, which are then coupled through various reaction mechanisms.
Preparation of Pyrazole Intermediates: The pyrazole rings can be synthesized via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Preparation of Oxazole Intermediates: The oxazole ring can be formed through cyclization reactions involving α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like DMF (dimethylformamide).
Cyclization: Acid or base catalysts, solvents like ethanol or acetonitrile.
Major Products Formed
Reduction of Nitro Group: Formation of corresponding amine.
Substitution of Bromo Group: Formation of various substituted pyrazoles.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
Basic Information
- Molecular Formula : C19H16BrN7O4
- Molecular Weight : 486.3 g/mol
- CAS Number : 1006993-72-1
Structural Characteristics
The compound features a complex structure that includes:
- Pyrazole rings which are known for their biological activity.
- An oxazole moiety contributing to its stability and reactivity.
This structural diversity allows for multiple interactions with biological targets, making it a candidate for various applications.
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural motifs that are often associated with biological activity.
Anticancer Activity
Research has indicated that pyrazole derivatives can inhibit tumor growth. The incorporation of the bromo and nitro groups may enhance the compound's ability to interact with specific biological targets involved in cancer proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties.
Antimicrobial Properties
Compounds containing pyrazole and oxazole rings have demonstrated antimicrobial activity against various pathogens. The presence of electron-withdrawing groups like nitro enhances the lipophilicity of the molecule, potentially improving its penetration into microbial membranes.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of new polymers and coatings.
Polymer Chemistry
The ability of the oxazole group to participate in polymerization reactions can be exploited to create novel materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating such heterocycles into polymer backbones can improve the overall performance of materials used in high-temperature applications.
Agricultural Chemistry
There is growing interest in the application of such compounds in agrochemicals. Their potential as herbicides or fungicides could be explored based on their structural characteristics.
Pesticidal Activity
Preliminary studies suggest that pyrazole derivatives can exhibit herbicidal properties. The specific substitution patterns on the pyrazole ring may influence this activity, warranting further investigation into structure-activity relationships (SAR).
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported the synthesis of various pyrazole derivatives, including those similar to N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide. These compounds were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study 2: Antimicrobial Efficacy
Research highlighted the antimicrobial properties of substituted pyrazoles against Gram-positive and Gram-negative bacteria. The study found that compounds with similar structures exhibited significant antibacterial activity, suggesting that this compound could also be effective .
Mechanism of Action
The mechanism of action of N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
- N-{3-[(4-fluoro-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromo and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure comprising multiple pharmacophores that may contribute to its biological activity. The presence of pyrazole and oxazole rings is particularly noteworthy, as these moieties are known for various pharmacological effects.
Molecular Formula: C19H19BrN5O3
CAS Number: 1006993-72-1
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds featuring the pyrazole scaffold have shown significant antiproliferative effects across various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism often involves the induction of apoptosis through caspase activation pathways .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 0.26 | Caspase activation |
HepG2 (Liver) | Not specified | Apoptosis induction |
A549 (Lung) | Not specified | Cell cycle arrest |
2. Anti-inflammatory Effects
Compounds containing oxazole rings have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
3. Neuroprotective Properties
The compound's potential neuroprotective effects are linked to its ability to inhibit key metabolic enzymes relevant to neurodegenerative disorders. For example, it has shown inhibitory activity against acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management .
Case Studies
Several studies have provided insights into the biological activities of similar compounds:
Study 1: Antiproliferative Activity
A study published in Frontiers in Pharmacology highlighted the cytotoxic effects of pyrazole derivatives on MCF7 breast cancer cells, demonstrating an IC50 value of 39.70 µM for one analog . This suggests that modifications on the pyrazole ring can significantly enhance anticancer activity.
Study 2: Mechanistic Insights
Another research effort focused on the molecular modeling of pyrazole derivatives, indicating that specific substitutions on the pyrazole ring could lead to increased binding affinity for cancer cell targets, thereby enhancing their therapeutic efficacy .
Properties
CAS No. |
1006993-72-1 |
---|---|
Molecular Formula |
C19H16BrN7O4 |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
N-[3-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16BrN7O4/c1-12-17(11-26-10-16(7-22-26)27(29)30)18(24-31-12)19(28)23-15-4-2-3-13(5-15)8-25-9-14(20)6-21-25/h2-7,9-10H,8,11H2,1H3,(H,23,28) |
InChI Key |
UEQKJWLNKVEAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NC2=CC=CC(=C2)CN3C=C(C=N3)Br)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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